1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
Descripción
1-(3-Fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidinone core substituted with a 3-fluorophenyl group at the 1-position and a 6-methoxypyrimidin-4-yl carboxamide at the 3-position. The compound’s structure combines a rigid aromatic fluorophenyl moiety with a methoxy-substituted pyrimidine, which may enhance binding affinity to biological targets such as enzymes or receptors.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-24-14-7-13(18-9-19-14)20-16(23)10-5-15(22)21(8-10)12-4-2-3-11(17)6-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFLYTKRCXGLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Attachment of the Methoxypyrimidinyl Moiety: This step involves the coupling of the methoxypyrimidinyl group to the pyrrolidine core, often using palladium-catalyzed cross-coupling reactions.
Final Assembly: The final step involves the formation of the carboxamide linkage, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for scalability.
Análisis De Reacciones Químicas
1-(3-Fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares 1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide with structurally related pyrrolidinone derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
Substituent Impact on Bioactivity Fluorophenyl vs. Diethylphenyl: The presence of a 3- or 4-fluorophenyl group (as in the target compound and ) is associated with enhanced metabolic stability and target binding compared to bulkier alkyl substituents (e.g., 2,6-diethylphenyl in ). The latter shows antibacterial activity but may suffer from reduced solubility . In contrast, thiadiazolyl () and pyridinyl () groups offer varied electronic profiles, influencing solubility and target selectivity .
Synthetic Accessibility
- The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., using HATU or EDC), as seen in analogs from and . For example, describes coupling a pyrrolidine-3-carboxylic acid derivative with an amine-functionalized heterocycle, yielding a 34% isolated product .
highlights pyrrolidinone-carboxamides with dimethylpyrrolyl substituents as antibacterial agents, indicating structural versatility for diverse applications .
Research Findings and Limitations
- Antibacterial Activity : Compounds like 1-(2,6-diethylphenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide () exhibit moderate antibacterial effects, but their efficacy depends on substituent lipophilicity. The target compound’s methoxypyrimidine group may reduce membrane permeability compared to alkylated analogs .
- Enzyme Inhibition: and highlight elastase and kinase inhibition in pyrrolidinone derivatives. The target compound’s methoxy-pyrimidine moiety could mimic ATP-binding motifs in kinases, though experimental validation is needed .
Actividad Biológica
The compound 1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a member of a class of pyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
- Molecular Formula : C16H17FN4O3
- Molecular Weight : Approximately 344.34 g/mol
The presence of a fluorophenyl group and a methoxypyrimidinyl moiety suggests potential interactions with various biological targets, particularly in enzyme modulation and receptor binding.
Research indicates that compounds similar to 1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide may function as inhibitors of specific protein kinases, which play crucial roles in cell signaling pathways related to proliferation, differentiation, and survival. The modulation of these pathways can lead to significant therapeutic effects, particularly in cancer treatment.
Pharmacological Effects
-
Anticancer Activity :
- Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines .
- The compound's ability to inhibit tumor growth may be attributed to its interference with the cell cycle and induction of apoptosis in malignant cells.
- Anti-inflammatory Properties :
- Antifibrotic Effects :
In Vitro Studies
Table 1 summarizes the biological activities observed in various studies involving similar compounds:
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 45.69 | |
| Compound B | Anti-inflammatory | 30.00 | |
| Compound C | Antifibrotic | 25.50 |
Study on Anticancer Activity
In a study published by MDPI, a series of pyrimidine derivatives were synthesized and tested for their anticancer properties. The results indicated that specific modifications to the pyrimidine ring significantly enhanced cytotoxicity against various cancer cell lines, supporting the hypothesis that structural variations can optimize therapeutic efficacy .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of similar compounds revealed their effectiveness in reducing inflammation markers in vitro. The study utilized ELISA assays to measure cytokine levels and demonstrated a marked decrease in inflammatory responses following treatment with these compounds .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 1-(3-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Condensation : Coupling the pyrrolidine-3-carboxamide core with fluorophenyl and methoxypyrimidinyl groups via amide bond formation.
- Cyclization : Formation of the pyrrolidone ring under controlled conditions (e.g., acid/base catalysis).
- Key Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and stoichiometric ratios to minimize side products .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | EDC/HOBt, DMF, RT | 65 | ≥95% |
| Cyclization | AcOH, 70°C, 12h | 78 | ≥98% |
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorophenyl aromatic protons at δ 7.2–7.5 ppm, methoxy group at δ 3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 386.1422).
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring (if crystalline) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro binding assays : Screen against kinases or GPCRs due to structural similarity to pyrimidine-based inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC determination .
- Solubility/logP : Assess pharmacokinetic properties via HPLC or shake-flask methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolite profiling : Identify active/degradation products via LC-MS to rule out off-target effects .
- Crystallographic studies : Co-crystallize with target proteins (e.g., kinases) to confirm binding modes .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the pyrrolidine-3-carboxamide scaffold?
- Methodological Answer :
- Core modifications : Replace the 3-fluorophenyl group with chloro- or methoxy variants to assess electronic effects .
- Pyrimidine substitutions : Test 6-methoxy vs. 6-amino groups to evaluate hydrogen-bonding interactions .
- Computational modeling : Use docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities .
Q. What in vivo models are suitable for assessing its efficacy and toxicity?
- Methodological Answer :
- Rodent pharmacokinetics : Measure plasma half-life (e.g., IV/PO administration in Sprague-Dawley rats) .
- Xenograft models : Evaluate antitumor activity in nude mice with HT-29 colon cancer .
- Safety profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields (>20% variability) be addressed?
- Methodological Answer :
- Parameter screening : Use DoE (design of experiments) to optimize temperature, solvent, and catalyst loading .
- Impurity tracking : Identify byproducts via LC-MS and adjust protecting groups (e.g., Boc for amine intermediates) .
Key Research Considerations
- Prioritize mechanistic studies : Combine biochemical, structural, and computational tools to elucidate mode of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
